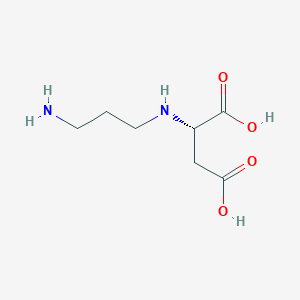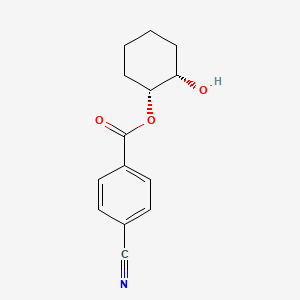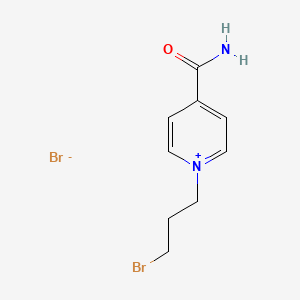
1-(3-Bromopropyl)-4-carbamoylpyridin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)-4-carbamoylpyridin-1-ium bromide is a chemical compound with a pyridinium core substituted with a bromopropyl group and a carbamoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-4-carbamoylpyridin-1-ium bromide typically involves the reaction of 4-carbamoylpyridine with 3-bromopropyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1-(3-Bromopropyl)-4-carbamoylpyridin-1-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The carbamoyl group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyridinium salts with various functional groups.
Oxidation: Oxidized derivatives of the carbamoyl group.
Reduction: Reduced forms of the carbamoyl group, such as amines or alcohols.
科学研究应用
1-(3-Bromopropyl)-4-carbamoylpyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(3-Bromopropyl)-4-carbamoylpyridin-1-ium bromide involves its interaction with specific molecular targets. The bromopropyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as proteins and DNA. This can lead to the inhibition of enzymatic activity or the disruption of cellular processes. The carbamoyl group may also play a role in modulating the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
1-Bromopropane: A simple alkyl bromide used as a solvent and in organic synthesis.
(3-Bromopropyl)trimethylammonium bromide: A quaternary ammonium compound with similar alkylating properties.
1-Bromo-3-chloropropane: Used in the preparation of pharmaceuticals and as a phase separation reagent.
Uniqueness
1-(3-Bromopropyl)-4-carbamoylpyridin-1-ium bromide is unique due to its combination of a pyridinium core with both a bromopropyl and a carbamoyl group. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
属性
CAS 编号 |
569327-99-7 |
|---|---|
分子式 |
C9H12Br2N2O |
分子量 |
324.01 g/mol |
IUPAC 名称 |
1-(3-bromopropyl)pyridin-1-ium-4-carboxamide;bromide |
InChI |
InChI=1S/C9H11BrN2O.BrH/c10-4-1-5-12-6-2-8(3-7-12)9(11)13;/h2-3,6-7H,1,4-5H2,(H-,11,13);1H |
InChI 键 |
JRMTVIJZNMJTLN-UHFFFAOYSA-N |
规范 SMILES |
C1=C[N+](=CC=C1C(=O)N)CCCBr.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



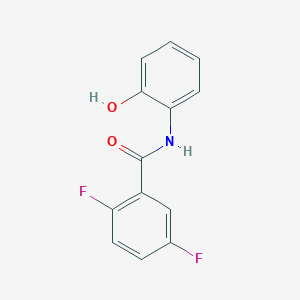
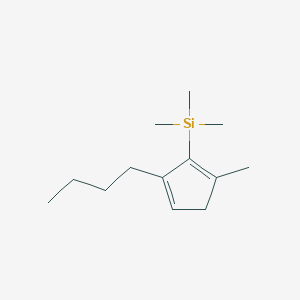
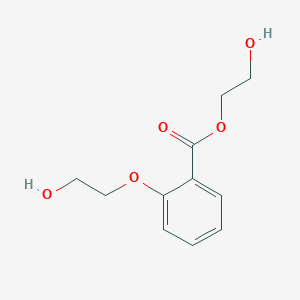

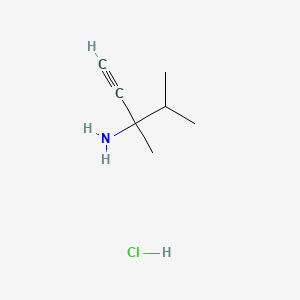
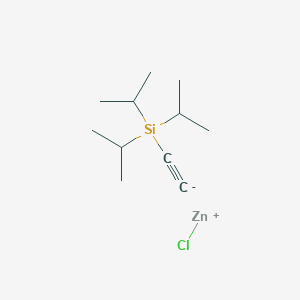


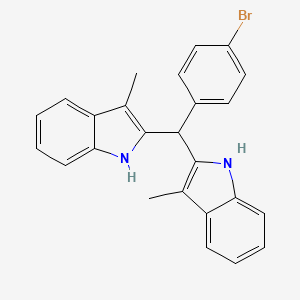
![7-Methyl-2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one](/img/structure/B12575516.png)
